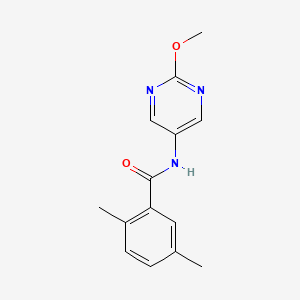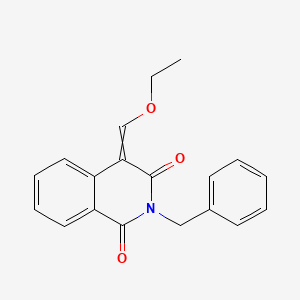
2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione” is a compound that has attracted extensive attention from synthetic chemists . It is part of the isoquinoline-1,3-dione compounds and is available from certain scientific suppliers .
Synthesis Analysis
The synthesis of isoquinoline-1,3-dione compounds, including “this compound”, involves the use of acryloyl benzamides as key substrates . These substrates are used to furnish isoquinoline-1,3-diones using different radical precursors, such as those containing carbon, sulphur, phosphorus, nitrogen, silicon, and bromine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzyl group and an ethoxymethylene group attached to an isoquinoline-1,3-dione core . The molecular formula is C19H17NO3, with an average mass of 287.312 Da and a monoisotopic mass of 287.094635 Da .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and involve the use of acryloyl benzamides as key substrates . These substrates are used to furnish isoquinoline-1,3-diones using different radical precursors .科学的研究の応用
Anticancer Properties
Researchers have investigated the anticancer properties of derivatives related to 2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione. For instance, a study on new (dihydro)pyranonaphthoquinones and their epoxy analogs, derived from a similar structural framework, showcased interesting cytotoxic activity against different cancer cell lines, highlighting the potential of such compounds in cancer therapy (Dang Thi et al., 2015). This suggests that modifications of the this compound structure could yield promising anticancer agents.
Chemosensor Development
The compound's framework has been utilized in the development of chemosensors. A notable study synthesized new derivatives of the benzo[de]isoquinoline-1,3-dione system, demonstrating high selectivity in the determination of anions. This work underscores the potential of these derivatives in crafting sensitive and selective chemosensor systems for various applications, including environmental monitoring and diagnostic assays (Tolpygin et al., 2013).
Photophysical Properties
The investigation into the photophysical properties of benzo[de]isoquinoline-1,3-dione derivatives has led to the discovery of novel fluorescent molecules. These compounds, containing stabilizer fragments like 2,2,6,6-tetramethylpiperidine and 2-(2-hydroxyphenyl)-benzotriazole, exhibit yellow-green emission and enhanced photostability. Such attributes make them suitable for applications in fluorescent labeling and imaging technologies, offering avenues for their use in biological research and diagnostics (Bojinov & Panova, 2007).
Antiviral Research
The benzo[de]isoquinoline-1,3-dione structure has been explored for its antiviral capabilities. Compounds structurally related to this compound showed inhibitory activity against herpes simplex and vaccinia viruses, suggesting their potential as leads for developing new antiviral drugs. This research opens up possibilities for employing such compounds in therapeutic strategies against viral infections (GARCIA-GANCEDO et al., 1979).
作用機序
Target of Action
Compounds like “2-Benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione” often target specific enzymes or receptors in the body. The exact target can vary depending on the specific structure of the compound and its functional groups .
Mode of Action
Once the compound binds to its target, it can inhibit or activate the function of the target, leading to changes in cellular processes. The exact mode of action would depend on the specific target and the way the compound interacts with it .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could potentially disrupt or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
将来の方向性
特性
IUPAC Name |
2-benzyl-4-(ethoxymethylidene)isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-23-13-17-15-10-6-7-11-16(15)18(21)20(19(17)22)12-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYCJDJVXUPFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-chlorobenzenecarboxylate](/img/structure/B2696537.png)
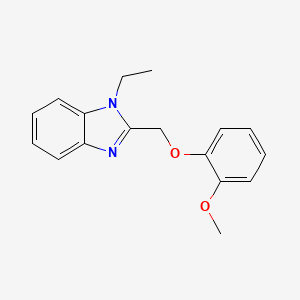
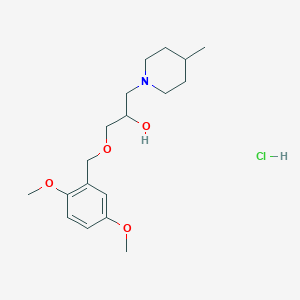
![5-Bromo-2-[(2-methylcyclopropyl)amino]benzoic acid](/img/structure/B2696542.png)
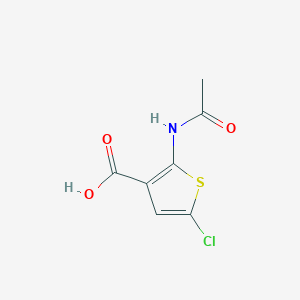


![9-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2696547.png)
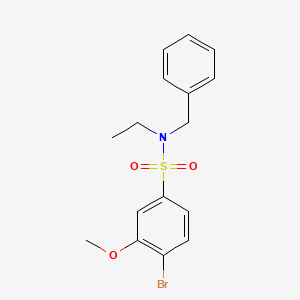
![2-(naphthalen-1-yl)-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B2696550.png)


![3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2696554.png)
